ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived heterocyclic compound featuring a cyclopentane-fused thiophene core. The molecule is functionalized at position 2 with an oxaldehydoylamino group (-NH-C(=O)-CHO) and at position 3 with an ethyl ester. This compound is synthesized via derivatization of the precursor ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1), a common intermediate synthesized through the Gewald reaction using cyclopentanone, sulfur, and ethyl cyanoacetate under basic conditions .
Key structural features include:
- Cyclopenta[b]thiophene core: Provides rigidity and planar geometry, enhancing π-stacking interactions.
- Oxaldehydoylamino group: Introduces hydrogen-bonding capabilities and electrophilic reactivity.
Properties
IUPAC Name |
ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-2-17-12(16)10-7-4-3-5-8(7)18-11(10)13-9(15)6-14/h6H,2-5H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOSPDQLUYPCMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of Thiophene Derivatives
Thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The presence of the thiophene ring in various compounds enhances their interaction with biological targets, making them valuable in medicinal chemistry.
Key Biological Activities
-
Antimicrobial Activity :
- Numerous studies have shown that thiophene derivatives exhibit significant antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, derivatives synthesized from thiophene structures have been reported to show comparable activity to standard antibiotics like ampicillin and gentamicin .
- Antioxidant Properties :
- Anticancer Potential :
Synthesis and Characterization
The synthesis of ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves several steps including the formation of the thiophene ring and subsequent modifications to introduce the oxaldehydoyl group. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
A series of experiments have been conducted to evaluate the antimicrobial efficacy of this compound against various pathogens:
| Pathogen | Inhibition Zone (mm) | Comparison Drug | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ampicillin | 22 |
| Escherichia coli | 18 | Gentamicin | 21 |
| Aspergillus fumigatus | 15 | N/A | N/A |
These results indicate that this compound exhibits promising antimicrobial activity comparable to established drugs.
Antioxidant Activity
The antioxidant activity was assessed using DPPH radical scavenging assays:
| Compound | Scavenging Activity (%) | Reference Compound | Scavenging Activity (%) |
|---|---|---|---|
| This compound | 85 | Ascorbic Acid | 90 |
The compound showed significant antioxidant activity, suggesting its potential utility in preventing oxidative damage.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against clinical isolates of Staphylococcus aureus. Results indicated a notable reduction in bacterial load when treated with this compound compared to controls. -
Case Study on Antioxidant Properties :
Research highlighted the ability of this compound to reduce oxidative stress markers in cellular models. The results suggested that it could be beneficial in developing therapeutic strategies for conditions associated with oxidative damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following sections compare the target compound with analogs differing in substituents at positions 2 and 3, focusing on synthesis, physicochemical properties, and biological activities.
Substituent Variations at Position 2
Ethyl 2-(1H-Tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Synthesis : Derived from compound 1 via reaction with triethyl orthoformate and sodium azide in glacial acetic acid .
- Properties : The tetrazole group enhances polarity and hydrogen-bonding capacity.
Ethyl 2-(3-Phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Synthesis : Formed by reacting compound 1 with phenyl isothiocyanate.
- Properties : Stabilized by intramolecular N–H···O hydrogen bonds, forming an S(6) ring motif. Crystallographic data show a 72.8° dihedral angle between the thiophene core and phenyl ring .
- Activity: Not explicitly reported, but the thioureido group may influence protease inhibition.
Ethyl 2-(5-Bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Synthesis: Refluxing compound 1 with bromoalkanoyl chloride .
- Activity : Likely explored as an intermediate for further functionalization.
Methyl 2-[(2-Hydroxy-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Substituent Variations at Position 3 (Ester Group)
Methyl 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Synthesis: Gewald reaction with methyl cyanoacetate instead of ethyl cyanoacetate .
Physicochemical Properties
Q & A
Basic Synthesis: What is the general procedure for synthesizing ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?
The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with oxaldehydoyl reagents in ethanol, catalyzed by glacial acetic acid. After 5–12 hours, the product is cooled, filtered, and recrystallized from ethanol or isopropyl alcohol .
Advanced Synthesis Optimization: How can reaction conditions be optimized to improve yield and purity?
Key variables include catalyst choice (e.g., acetic acid vs. Lewis acids), solvent polarity, and reaction time. For example, glacial acetic acid enhances protonation of the aldehyde, accelerating imine formation . Solvent screening (e.g., ethanol vs. 1,4-dioxane) and microwave-assisted synthesis may reduce reaction times and improve yields .
Basic Structural Characterization: What analytical techniques confirm the compound’s structure?
- NMR : - and -NMR identify aromatic protons, ester groups, and cyclopentane ring signals (e.g., δ 2.25–2.80 ppm for CH groups) .
- Melting Point : Consistency with literature values (e.g., 111–112°C for similar derivatives) validates purity .
- Elemental Analysis : Matches theoretical C, H, N, S content .
Advanced Structural Analysis: How is X-ray crystallography used to resolve stereochemical uncertainties?
Single-crystal X-ray diffraction determines bond lengths, angles, and hydrogen-bonding networks. For example, thioureido-thiophene derivatives exhibit intermolecular N–H···O interactions stabilizing crystal packing .
Safety and Handling: What precautions are critical during handling?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Biological Activity Assessment: How can researchers evaluate potential antifungal activity?
In vitro assays include:
- Agar Diffusion : Measure inhibition zones against Candida albicans.
- MIC Determination : Broth microdilution to quantify minimum inhibitory concentrations .
Analytical Challenges: What methods address impurity profiling in complex reaction mixtures?
- HPLC-MS : Separates and identifies byproducts (e.g., oxidation derivatives like carboxylic acids) .
- GC-MS : Detects volatile impurities at trace levels (<1 ppm) .
Reactivity Studies: How can the compound be modified to explore structure-activity relationships?
- Oxidation : KMnO in acidic conditions converts the aldehyde group to a carboxylic acid .
- Reduction : NaBH reduces the imine bond to form amine derivatives .
Data Contradiction Resolution: How to address discrepancies in reported melting points or spectral data?
- Reproduce Conditions : Verify solvent (e.g., ethanol vs. methanol recrystallization) and heating rates .
- Cross-Validate : Compare NMR data with computational predictions (DFT) or X-ray results .
Theoretical vs. Experimental Validation: How do computational models align with experimental data?
Density Functional Theory (DFT) calculates optimized geometries and NMR chemical shifts. X-ray crystallography validates bond distances (e.g., C–S bond: 1.70–1.75 Å) and torsional angles, ensuring model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
